molecular formula C7H5ClFNO3 B1362325 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene CAS No. 84478-76-2

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Cat. No. B1362325
Key on ui cas rn: 84478-76-2
M. Wt: 205.57 g/mol
InChI Key: CRONHBXGPYQWHX-UHFFFAOYSA-N
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Patent
US08470848B2

Procedure details

The titled compound was prepared analogously to 4-cyano-3-ethoxy-benzenesulfonyl chloride (Intermediate 127c) by replacing 2-ethoxy-4-nitro-benzonitrile with 1-chloro-5-fluoro-2-methoxy-4-nitro-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=CC([S:9]([Cl:12])(=[O:11])=[O:10])=CC=1OCC)#N.[Cl:16][C:17]1[CH:22]=[C:21]([F:23])[C:20]([N+]([O-])=O)=[CH:19][C:18]=1[O:27][CH3:28]>>[Cl:16][C:17]1[C:18]([O:27][CH3:28])=[CH:19][C:20]([S:9]([Cl:12])(=[O:11])=[O:10])=[C:21]([F:23])[CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)S(=O)(=O)Cl)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)S(=O)(=O)Cl)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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